molecular formula C24H24N2O5 B043459 Suronacrine maleate CAS No. 113108-86-4

Suronacrine maleate

Cat. No.: B043459
CAS No.: 113108-86-4
M. Wt: 420.5 g/mol
InChI Key: JRQSVNSUJOFXHC-BTJKTKAUSA-N
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Mechanism of Action

Suronacrine maleate, also known as HP128, is a tetrahydroacridinol derivative that has been investigated for the treatment of various memory dysfunctions characterized by decreased cholinergic function .

Target of Action

This compound primarily targets the norepinephrine transporter (NET) and cholinesterase enzyme . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic terminals, terminating its action . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

This compound inhibits both the norepinephrine uptake and cholinesterase enzyme activity . By inhibiting the norepinephrine transporter, it increases the availability of norepinephrine in the synaptic cleft. By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its availability .

Biochemical Pathways

This compound affects the cholinergic synapse pathway . By inhibiting the breakdown of acetylcholine and the reuptake of norepinephrine, it enhances the signaling in this pathway .

Pharmacokinetics

It is administered orally, suggesting that it is absorbed in the gastrointestinal tract .

Result of Action

This compound enhances memory in animals with combined cholinergic and adrenergic lesions . In preclinical models, it blocks responses to nerve stimulation and to carbachol, but increases responses to acetylcholine . It also has a selective blocking action on the waveform associated with K+ currents .

Biochemical Analysis

Biochemical Properties

Suronacrine maleate interacts with several enzymes and proteins. It inhibits both norepinephrine uptake and cholinesterase enzyme activity . This dual inhibition allows this compound to enhance memory in animals with combined cholinergic and adrenergic lesions .

Cellular Effects

In preclinical models, this compound has been shown to block responses to nerve stimulation and to carbachol, but it increases responses to acetylcholine . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the activity of cholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting cholinesterase, this compound increases the availability of acetylcholine, thereby enhancing memory .

Temporal Effects in Laboratory Settings

It is known that this compound has a selective blocking action on the waveform associated with K+ currents

Dosage Effects in Animal Models

It is known that this compound enhances memory in animals with combined cholinergic and adrenergic lesions

Metabolic Pathways

This compound is involved in the cholinergic synapse pathway . It interacts with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby influencing metabolic flux and metabolite levels .

Chemical Reactions Analysis

Suronacrine maleate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSVNSUJOFXHC-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113108-86-4
Record name Suronacrine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SURONACRINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Suronacrine maleate compare to other Alzheimer's disease therapeutics like Tacrine hydrochloride monohydrate and Velnacrine maleate?

A1: All three compounds belong to the 1,2,3,4-tetrahydro-9-aminoacridine family and share a similar core structure. The key difference lies in the substituents attached to this core, which influences their physicochemical properties and interactions with biological targets. [, , ] For example, X-ray powder diffraction analysis confirmed that single-crystal structures of Tacrine hydrochloride monohydrate, Velnacrine maleate, and this compound are representative of their respective commercial powdered samples. []

Q2: How does this compound interact with cyclodextrins, and what is the significance of this interaction?

A2: Research suggests that this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin. [, ] This interaction involves the partial or complete encapsulation of the Suronacrine molecule within the hydrophobic cavity of the cyclodextrin. Such complexation can influence the drug's solubility, stability, and bioavailability, which are crucial factors for its pharmaceutical application. [, ] For instance, NMR studies revealed that while Tacrine hydrochloride and Velnacrine maleate do not demonstrate inclusion within β-cyclodextrin, this compound exhibits inclusion based on specific proton shifts. []

Q3: What insights do molecular modeling studies provide about this compound's interactions?

A3: Molecular modeling, including molecular mechanics calculations, has been employed to study the inclusion complexes of this compound with cyclodextrins. [, ] These simulations help visualize the spatial arrangement of the molecules within the complex and identify key intermolecular interactions, such as hydrogen bonding. This information is valuable for understanding the driving forces behind complex formation and predicting the stability of these complexes. [] Importantly, molecular dynamics simulations highlighted the crucial role of water molecules in accurately modeling these interactions, particularly for charged molecules like this compound. []

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